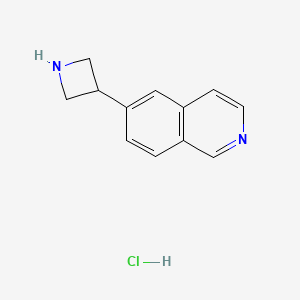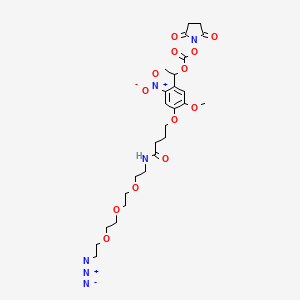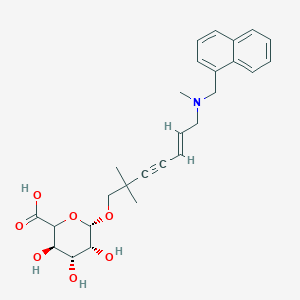![molecular formula C15H18N2Si B13716314 1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole](/img/structure/B13716314.png)
1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a methyl group and a phenyl group, which is further substituted with a trimethylsilyl-ethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the trimethylsilyl-ethynyl group: This step involves the use of trimethylsilylacetylene in a coupling reaction with the phenyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole can undergo various chemical reactions, including:
Substitution reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling reactions: The ethynyl group can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Palladium catalysts: Used in coupling reactions.
Copper(I) iodide: Often used in conjunction with palladium catalysts.
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrazole derivatives, while coupling reactions can produce more complex organic molecules .
Aplicaciones Científicas De Investigación
1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The trimethylsilyl-ethynyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The pyrazole ring can interact with biological molecules, potentially affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene: Similar structure with a trifluoromethyl group instead of a pyrazole ring.
Triisopropyl[(trimethylsilyl)ethynyl]silane: Contains a trimethylsilyl-ethynyl group but differs in the rest of the structure.
Uniqueness
1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole is unique due to the combination of the pyrazole ring and the trimethylsilyl-ethynyl group.
Propiedades
Fórmula molecular |
C15H18N2Si |
|---|---|
Peso molecular |
254.40 g/mol |
Nombre IUPAC |
trimethyl-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethynyl]silane |
InChI |
InChI=1S/C15H18N2Si/c1-17-12-15(11-16-17)14-7-5-13(6-8-14)9-10-18(2,3)4/h5-8,11-12H,1-4H3 |
Clave InChI |
AWSJHJISQCFBOG-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)C2=CC=C(C=C2)C#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


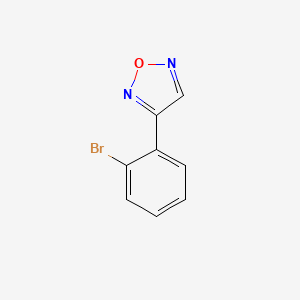
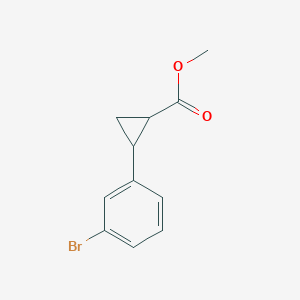
![4-{[(Quinolin-8-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B13716249.png)
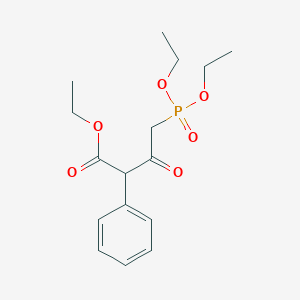

![5-Bromo-4-[3-chloro-5-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13716257.png)
![bicyclo[2.2.1]hepta-2,5-diene;(S)-tert-butyl-[2-[tert-butyl(methyl)phosphanyl]ethyl]-methylphosphane;rhodium;tetrafluoroborate](/img/structure/B13716259.png)
